

optimizing Pivalylbenzhydrazine biological activity

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Compound Focus: Pivalylbenzhydrazine

CAS No.: 306-19-4

Cat. No.: S595131

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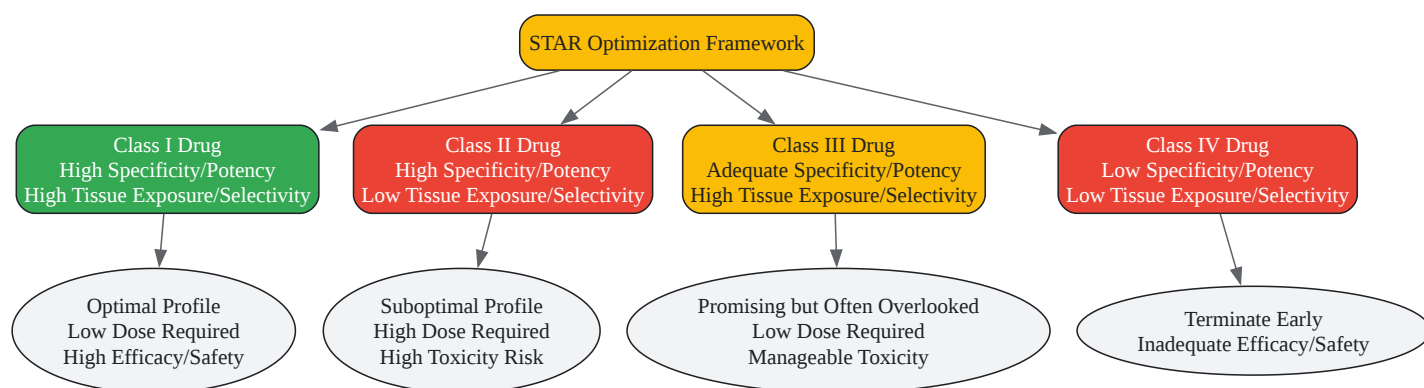
Pivalylbenzhydrazine (Pivhydrazine) Overview

The table below summarizes the key characteristics of **Pivalylbenzhydrazine** based on available data.

Property	Description
Other Names	Pivazide, Angorvid, Betamezid, Tersavid (trade name) [1]
CAS Number	306-19-4 [2]
Molecular Formula	$C_{12}H_{18}N_2O$ [1] [2]
Molecular Weight	206.28-206.29 g/mol [1] [2]
Mechanism of Action	Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor of the hydrazine class [1]
Known Biological Activity	Potent MAO inhibitor; decreases epiphyseal cartilage growth in immature rats [2]
Historical Status	Formerly used as an antidepressant in the 1960s; now discontinued [1]

Modern Framework for Drug Optimization

A primary reason for clinical failure is an overemphasis on a drug's potency and specificity without equal consideration for its **tissue exposure and selectivity** [3]. The **Structure–Tissue exposure/selectivity–Activity Relationship (STAR)** framework classifies drug candidates to better balance clinical dose, efficacy, and toxicity [3].



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Frequently Asked Questions & Troubleshooting

Q1: Our lead compound shows excellent in vitro potency (low nM IC₅₀) but poor in vivo efficacy. What could be the cause?

- **Potential Issue:** The compound likely falls into **Class II** of the STAR framework. It has high specificity/potency but low tissue exposure/selectivity, requiring a high dose to achieve efficacy which often leads to toxicity [3].
- **Troubleshooting Steps:**
 - **Investigate Pharmacokinetics:** Conduct comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies. Focus on bioavailability, metabolic stability in liver microsomes, and plasma protein binding.

- **Measure Tissue Distribution:** Use advanced analytical techniques (e.g., LC-MS/MS) to quantify the actual drug concentration in the target disease tissue versus plasma and vital organs.
- **Optimize Structure:** Use Structure-Tissue Exposure Relationship (STR) to guide chemical modifications. Adjust properties like lipophilicity (cLogP), molecular weight, and polar surface area to improve tissue penetration and selectivity without drastically sacrificing potency [3].

Q2: What are the best practices for evaluating the biological activity of our drug candidates during development? A robust strategy employs multiple, mechanism-based assays. The table below compares common modern methods.

Method Type	Key Principle	Best For	Advantages	Disadvantages
Reporter Gene Assay (RGA) [4]	Measures activation of a specific signaling pathway via easily detectable reporter genes (e.g., luciferase).	Potency assessment for drugs targeting intracellular pathways (e.g., cytokines, immune checkpoints). High throughput.	High accuracy, precision, and direct link to mechanism of action (MOA).	Highly dependent on correct pathway engineering.
Cell Proliferation Assay [5]	Measures increase or decrease in cell number using colorimetric changes (e.g., CCK-8).	Drugs that inhibit or stimulate growth of specific cell types (e.g., anticancer agents).	Simple, widely used, good for primary screening.	Does not directly indicate drug MOA; can be influenced by non-specific cytotoxicity.
Chemotaxis Assay [5]	Measures directional cell movement through a membrane towards a chemical gradient.	Assessing activity of chemokines and some interleukins.	Functional readout of cell migration.	Requires specific cell types (e.g., immune cells); can be variable.
Surface Plasmon	Detects real-time binding	Binding affinity/kinetics (Kon,	Label-free, provides kinetic	Requires purified protein; does not

Method Type	Key Principle	Best For	Advantages	Disadvantages
Resonance (SPR) [4]	interactions between biomolecules without labels.	Koff, KD).	data.	measure cellular functional activity.

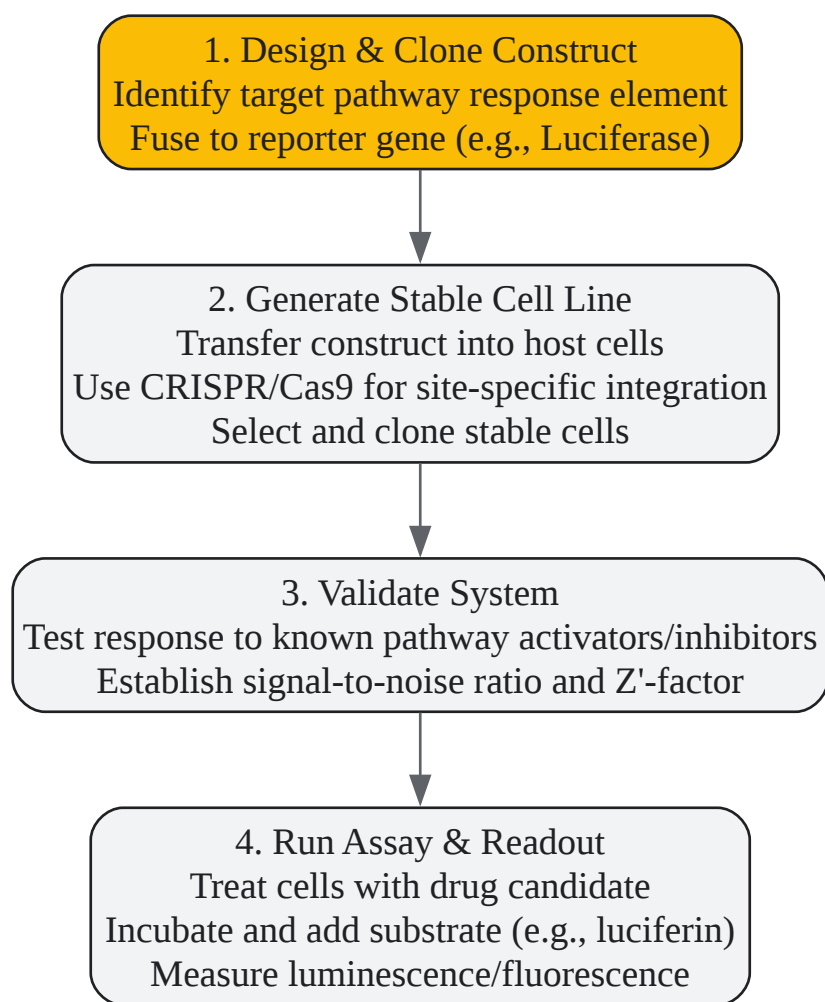
Q3: How can we improve the predictive power of our preclinical models for clinical success?

- **Go Beyond SAR to STAR:** As shown in the diagram, integrate tissue exposure/selectivity data early in the optimization process alongside traditional potency and specificity data [3].
- **Utilize Pathway-Based Biomarkers:** Move beyond single gene markers. Use models that analyze the activation of entire signaling pathways or specific signal transmission circuits to better understand the drug's functional impact in complex disease systems [6].
- **Employ Advanced Optimization Techniques:** For natural product extracts, methods like **Artificial Neural Networks integrated with Genetic Algorithms (ANN-GA)** have been shown to find more optimal extraction conditions for maximizing biological activity compared to traditional statistical methods like Response Surface Methodology (RSM) [7]. This AI-driven approach can be adapted for optimizing compound synthesis or formulation.

Experimental Protocols for Key Assays

Protocol 1: Building a Reporter Gene Assay (RGA) for Pathway Activity [4]

The following workflow outlines the key steps in developing an RGA, a cornerstone of modern, mechanism-based bioactivity evaluation.



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Key Considerations:

- **Reporter Gene:** Luciferase is highly sensitive with a dynamic range, but other options include β -galactosidase or fluorescent proteins [4].
- **Cell Line:** Choose a cell line relevant to your drug's disease context with the appropriate cellular machinery.
- **Controls:** Always include positive (known activator) and negative (vehicle) controls for data normalization and quality control.

Protocol 2: Cell Proliferation Assay (CCK-8 Method) [5] This protocol is suitable for initial screening of compounds like **Pivalylbenzhydrazine** that may affect cell growth.

- **Seed Cells:** Plate target cells (e.g., a cancer cell line) in a 96-well plate at a density that will not reach confluence during the assay.

- **Treat:** After cell attachment, add a range of concentrations of the drug candidate. Include a vehicle control and a blank (media only).
- **Incubate:** Incubate for the desired time (e.g., 24-72 hours).
- **Add CCK-8 Reagent:** Add a precise volume of CCK-8 solution directly to each well. Do not generate air bubbles.
- **Incubate and Measure:** Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.

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